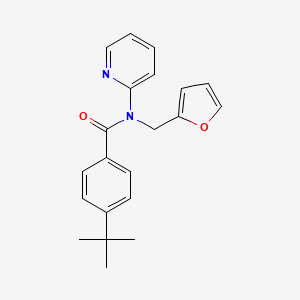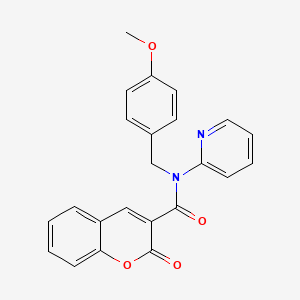![molecular formula C16H12BrN3OS B11367349 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide](/img/structure/B11367349.png)
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a thiadiazole ring, which is further connected to a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a brominated aromatic aldehyde under acidic conditions to form the thiadiazole ring.
-
Amidation: : The final step involves the coupling of the bromophenyl-thiadiazole intermediate with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiadiazole ring is known to enhance the biological activity of compounds, making it a valuable scaffold in drug discovery.
Medicine
In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can contribute to its overall stability and solubility.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in various biological processes.
Receptors: It can bind to receptors, modulating their signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
- N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
- N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Uniqueness
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the thiadiazole ring and the bromophenyl group provides a unique scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C16H12BrN3OS |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C16H12BrN3OS/c1-10-4-2-3-5-13(10)15(21)19-16-18-14(20-22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,19,20,21) |
InChI Key |
ZAMUXFVCTSTQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11367272.png)
![3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11367276.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11367279.png)
![N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzenesulfonamide](/img/structure/B11367284.png)
![5-(4-methylphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11367302.png)
![5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11367308.png)

![N-(4-hydroxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11367322.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cycloheptylacetamide](/img/structure/B11367333.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11367336.png)
![4-(4-bromophenyl)-3-methyl-1-(4-methylphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11367342.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11367348.png)

